molecular formula C30H39N5O7S2 B013130 (D-Pen2,D-Pen5)-Enkephalin CAS No. 88373-73-3

(D-Pen2,D-Pen5)-Enkephalin

Cat. No. B013130
CAS RN: 88373-73-3
M. Wt: 645.8 g/mol
InChI Key: MCMMCRYPQBNCPH-WMIMKTLMSA-N
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Description

Synthesis Analysis

DPDPE is synthesized using solid-phase peptide synthesis techniques, utilizing enantiomerically pure amino acids to achieve the desired stereochemistry. The synthesis process involves the stepwise addition of amino acids to a resin, followed by cleavage and purification. The introduction of D-penicillamine at specific positions is a critical step that enhances the peptide's selectivity for δ-opioid receptors (Mosberg et al., 1983).

Molecular Structure Analysis

DPDPE's molecular structure, characterized through X-ray crystallography and NMR spectroscopy, reveals a cyclic nature due to a disulfide bond between the cysteine residues. This cyclic structure confers conformational stability and resistance to enzymatic degradation. The specific placement of D-penicillamine residues influences the peptide's conformation, impacting its interaction with the δ-opioid receptor (Collins et al., 1996).

Chemical Reactions and Properties

DPDPE's chemical properties are characterized by its stability and reactivity due to the disulfide bond between the D-Pen residues. This bond is crucial for maintaining the peptide's cyclic structure, essential for its biological activity. The peptide demonstrates resistance to enzymatic degradation, which is a significant advantage for potential therapeutic applications (Hansen et al., 1992).

Physical Properties Analysis

The physical properties of DPDPE, such as solubility and stability, are influenced by its molecular structure. Its cyclic conformation and the presence of D-penicillamine contribute to its solubility in polar solvents, which is beneficial for biological studies and potential therapeutic use. The peptide's stability under physiological conditions further underscores its potential as a δ-opioid receptor agonist (Gußmann et al., 1996).

Chemical Properties Analysis

DPDPE's chemical properties, including its reactivity towards other molecules and stability in various environments, are pivotal for its interaction with the δ-opioid receptor. The peptide's ability to form a stable complex with the receptor is attributed to its unique structure, which facilitates specific binding and agonist activity. This specificity and high affinity for δ-opioid receptors highlight DPDPE's potential for research and therapeutic applications (Knapp et al., 1991).

Scientific Research Applications

  • Potency and Selectivity at Opioid Receptors : DPDPE significantly enhances potency and systemic activity at the delta opioid receptor and mu receptor while maintaining delta receptor selectivity (Hansen et al., 1992). Additionally, analogs of DPDPE show increased affinity and selectivity for delta opioid receptors compared to the parent peptide (Tóth et al., 1990).

  • Modulation of Dopamine Release : DPDPE has been shown to increase dopamine release in the striatum of anesthetized rats, indicating its influence on neurotransmitter systems (Dourmap et al., 1991).

  • Binding Studies and Ligand Selectivity : Studies have identified [3H]-[D-Pen2,D-Pen5]enkephalin as a highly selective ligand for the delta-binding site in animal brains (Cotton et al., 1985). It has also been shown to bind to delta opioid receptors on intact neuroblastoma-glioma (NG 108-15) hybrid cells, suggesting its relevance as a model for in vivo receptor binding (Knapp & Yamamura, 1990).

  • Analgesic Activity : The compound has demonstrated systemic analgesic activity, indicating its potential use in pain management (Hansen et al., 1992).

  • Reduction of Central Nervous System Aluminum Content : Interestingly, DPDPE has been found to reduce endogenous aluminum content in the central nervous system of rats, particularly in the frontal cortex, hippocampus, and striatum (Gulya et al., 1995).

  • Conformational Studies : Research has delved into the structural and conformational aspects of DPDPE and its analogs, providing insights into their interactions with opioid receptors (Nikiforovich & Balodis, 1988).

properties

IUPAC Name

(4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39N5O7S2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42)/t20-,21-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMMCRYPQBNCPH-WMIMKTLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201008102
Record name (D-Pen2,D-Pen5)-Enkephalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201008102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

645.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dpdpe

CAS RN

88373-73-3, 88381-29-7
Record name Enkephalin, D-penicillamine (2,5)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088373733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enkephalin, pen(2,5)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088381297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DPDPE
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08861
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (D-Pen2,D-Pen5)-Enkephalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201008102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(D-Pen2,D-Pen5)-Enkephalin
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
2,260
Citations
I Sora, M Funada, GR Uhl - European journal of pharmacology, 1997 - Elsevier
Interactions between δ-opioid receptors and morphine-preferring μ-opioid receptor subtypes have been suggested. Availability of transgenic μ-opioid receptor knockout mice allows …
Number of citations: 168 www.sciencedirect.com
R Cotton, HW Kosterlitz, SJ Paterson… - British journal of …, 1985 - Wiley Online Library
1 The characteristics of the binding of [ 3 H]‐[d‐Pen 2 ,d‐Pen 5 ]enkephalin were determined in homogenates of guinea‐pig and rat brain. 2 In the guinea‐pig, the maximum binding …
Number of citations: 132 bpspubs.onlinelibrary.wiley.com
G Toth, TH Kramer, R Knapp, G Lui… - Journal of medicinal …, 1990 - ACS Publications
The conformationaUy restricted, cyclic disulfide-containing enkephalin analogue [D-Pen2, D-Pen5] enkephalin (DPDPE) was modified by halogenation (F, Cl, Br, I) of the phenylalanine-…
Number of citations: 82 pubs.acs.org
A Cowan, X Zu Zhu, F Porreca - Neuropeptides, 1985 - Elsevier
We studied the in vivo pharmacology of a selective agonist (DPDPE) and a selective antagonist (ICI 174864) at delta opioid receptors. ICI 174864 (10 μg icv) caused postural …
Number of citations: 55 www.sciencedirect.com
HN Bhargava, VM Villar, J Cortijo, EJ Morcillo - Peptides, 1997 - Elsevier
Bhargava, HN, VM Villar, J. Cortijo and EJ Morcillo. Binding of [ 3 H][D-Ala 2 , MePhe 4 , Gly-ol 5 ]enkephalin, [ 3 H][D-Pen 2 , D-Pen 5 ]enkephalin, and [ 3 H]U-69,593 to airway and …
Number of citations: 38 www.sciencedirect.com
GM Zhao, HN Bhargava - Brain research, 1997 - Elsevier
Male Swiss–Webster mice were injected intracerebroventricularly (icv) with [d-Pen 2 ,d-Pen 5 ]enkephalin (DPDPE), a δ 1 -opioid receptor agonist (20 μg per mouse) twice a day for …
Number of citations: 21 www.sciencedirect.com
T Pao-Luh, T Chiu-Lan, C Li-Ren, HH Loh - European journal of …, 1991 - Elsevier
In previous studies, we have demonstrated that chronic etorphine or [D-Ala 2 ,D-Leu 5 ]enkephalin (DADLE) treatment of rats results in the reduction of μ- and δ-opioid receptor binding …
Number of citations: 25 www.sciencedirect.com
HN Bhargava, YJ Cao - Peptides, 1998 - Elsevier
Bhargava, HN and YJ Cao. Effect of chronic administration of [D-Pen 2 , D-Pen 5 ]enkephalin on the activity of nitric oxide synthase in brain regions and spinal cord of mice. Peptides 19(…
Number of citations: 13 www.sciencedirect.com
HI Mosberg, RC Haaseth… - … Journal of Peptide …, 1988 - Wiley Online Library
In order to assess the individual effects of each of the 3‐methyl groups in residue 2 of [d‐Pen 2 , d‐Pen 5 ]enkephalin on binding affinity to mu and delta opioid receptors, (2S,3S)…
Number of citations: 16 onlinelibrary.wiley.com
JL Martinez Jr, RV Hernandez, SB Rodriguez - Peptides, 1992 - Elsevier
We reported previously that d-Pen 2 -[d-Pen 5 ]enkephalin (DPDPE), a δ-opioid receptor selective analog of Leu-enkephalin, impairs acquisition of an automated jump-up avoidance …
Number of citations: 14 www.sciencedirect.com

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